6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene
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Overview
Description
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[126113,7015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene is a complex organic compound with a unique structure It is characterized by the presence of an isocyano group, a phenyl group, and a triazatetracyclo framework
Preparation Methods
The synthesis of 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene involves multiple steps and specific reaction conditions. One common synthetic route includes the use of iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . This method allows for the formation of the desired compound through a series of reactions involving the enamine fragment of the reactants.
Chemical Reactions Analysis
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different functionalized derivatives of the compound .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, in industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene involves its interaction with specific molecular targets and pathways. The isocyano group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to its observed effects .
Comparison with Similar Compounds
When compared to similar compounds, 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene stands out due to its unique structural features and reactivity. Similar compounds include indole derivatives and other isonitrile-containing molecules. These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Biological Activity
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups that may influence its biological activities. Its molecular formula is C₁₈H₁₈N₄O, and it has a molecular weight of approximately 306.37 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial properties : Many isocyanides have been shown to possess antimicrobial effects against various pathogens.
- Anticancer activity : Compounds with complex cyclic structures are frequently investigated for their potential in cancer therapy.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various isocyanides found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Pseudomonas aeruginosa | Minimal inhibition |
Anticancer Activity
Research into the anticancer potential of structurally related compounds has indicated promising results. For instance, a study on tricyclic isocyanides demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
- Case Study 1 : A study on a related tricyclic isocyanide showed an IC50 value of 15 µM against human breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway.
- Case Study 2 : Another investigation revealed that a derivative of this class exhibited selective toxicity towards lung cancer cells (A549) with an IC50 value of 10 µM, suggesting potential for development as an anticancer agent.
The proposed mechanisms by which 6-isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa may exert its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in rapidly dividing cells.
- Induction of oxidative stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.
Properties
CAS No. |
8016-60-2 |
---|---|
Molecular Formula |
C50H44N8O2 |
Molecular Weight |
788.9 g/mol |
IUPAC Name |
6-isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene |
InChI |
InChI=1S/2C25H22N4O/c2*1-26-22-14-11-18-16-23(22)30-15-7-3-6-10-21-20-13-12-19(17-8-4-2-5-9-17)24(20)29-25(27-18)28-21/h2*2-5,7-9,11,14,16,19H,6,10,12-13,15H2,(H,27,28,29) |
InChI Key |
UGAGVEGJIJFLLA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C2C=C(C=C1)NC3=NC(=C4CCC(C4=N3)C5=CC=CC=C5)CCC=CCO2.[C-]#[N+]C1=C2C=C(C=C1)NC3=NC(=C4CCC(C4=N3)C5=CC=CC=C5)CCC=CCO2 |
Origin of Product |
United States |
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